molecular formula C13H14Br2O3 B2967011 (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid CAS No. 937599-22-9

(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid

Cat. No.: B2967011
CAS No.: 937599-22-9
M. Wt: 378.06
InChI Key: JPSYSSOIGOZIHK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a butoxy group, two bromine atoms, and a phenyl group attached to a propenoic acid moiety

Properties

IUPAC Name

(E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Br2O3/c1-2-3-6-18-13-9(4-5-12(16)17)7-10(14)8-11(13)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSYSSOIGOZIHK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor followed by the introduction of the butoxy group. One common method involves the bromination of 2-butoxyphenylprop-2-enoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atoms and butoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a butoxy group.

    3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

The presence of the butoxy group in (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid imparts unique properties, such as increased lipophilicity and potential for enhanced membrane permeability. These characteristics can influence its biological activity and make it distinct from other similar compounds.

Biological Activity

Overview

(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid is an organic compound notable for its potential biological activities, particularly in enzyme inhibition and interactions with biological pathways. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₃H₁₄Br₂O₃
  • Molecular Weight : 305.95 g/mol
  • CAS Number : 937599-22-9

The biological activity of this compound is primarily attributed to its structural components:

  • Bromine Atoms : The presence of bromine enhances the compound's lipophilicity, facilitating membrane permeability and interaction with cellular targets.
  • Butoxy Group : This group contributes to the compound's overall stability and potential for enzyme binding.

The compound has been shown to inhibit specific enzymes, which may lead to modulation of signaling pathways critical for various biological processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain proteases. For instance, it has been evaluated in the context of proteasome inhibition, where it demonstrated competitive inhibition with an IC₅₀ value in the low micromolar range .

Case Studies

  • In Vitro Studies : A study showed that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models have indicated that administration of this compound resulted in reduced tumor size compared to controls, further supporting its role as a therapeutic candidate.

Comparison with Related Compounds

Compound NameStructureBiological Activity
3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoic acidStructureModerate enzyme inhibition
3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acidStructureLow enzyme inhibition

The unique butoxy group in this compound enhances its biological activity compared to similar compounds with methoxy or ethoxy groups.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid?

  • Methodological Answer : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous methods for structurally similar cinnamic acid derivatives (e.g., halogenated or alkoxy-substituted) can be adapted. For example, bromination of a precursor phenylprop-2-enoic acid derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or dichloromethane) is a common approach . The butoxy group can be introduced via nucleophilic substitution of a hydroxyl group using butyl bromide in the presence of a base (e.g., K₂CO₃). Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization or column chromatography .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the E-configuration of the double bond (typical coupling constants J=1216HzJ = 12–16 \, \text{Hz}) and substituent positions. IR spectroscopy can identify carboxylic acid (-COOH) and ether (-O-) functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (C13H14Br2O3C_{13}H_{14}Br_2O_3; theoretical MW ≈ 386.0 g/mol).
  • Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess melting points and decomposition temperatures (data gaps noted in ).

Q. What safety precautions are critical during handling?

  • Methodological Answer : Based on safety data for structurally related compounds ():

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosolized particles, employ NIOSH-approved P95 respirators or EU-standard P1/P2 masks.
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Waste Management : Avoid drainage disposal; collect waste in sealed containers for incineration or specialized treatment .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., solvent purity, temperature). To resolve these:

  • Standardize Protocols : Use USP/Ph. Eur. methods for solubility testing (e.g., shake-flask method in buffered solutions).
  • Stability Studies : Conduct accelerated degradation studies under ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Note that organic degradation rates increase with temperature (), so refrigerate samples during long-term storage .

Q. What experimental design considerations are vital for studying its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Dose-Response Assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., salicylic acid derivatives for COX inhibition studies, as in ).
  • Matrix Effects : Account for solvent interactions (e.g., DMSO ≤0.1% v/v) to avoid false positives/negatives.
  • Reproducibility : Validate results across multiple cell lines or enzymatic batches to address variability from sample degradation () .

Q. How can computational methods aid in optimizing its synthetic yield or bioactivity?

  • Methodological Answer :

  • Molecular Modeling : Use software like Discovery Studio () to simulate interactions with target proteins (e.g., docking studies for enzyme inhibition).
  • Reaction Optimization : Apply density functional theory (DFT) to predict reaction pathways and transition states for bromination or esterification steps.
  • QSAR Analysis : Corrogate substituent effects (e.g., bromine’s electronegativity, butoxy’s lipophilicity) with bioactivity data to guide structural modifications .

Methodological Challenges and Solutions

Q. How to mitigate challenges in analytical method development (e.g., low sensitivity in UV detection)?

  • Solution :

  • Derivatization : Enhance UV absorption by converting the carboxylic acid to a fluorescent ester (e.g., using dansyl chloride).
  • Advanced Chromatography : Use UPLC with a C18 column and tandem MS detection for improved resolution and sensitivity .

Q. What strategies improve reproducibility in cross-disciplinary studies (e.g., pharmacology vs. materials science)?

  • Solution :

  • Inter-lab Calibration : Share reference standards () and validate protocols via round-robin testing.
  • Documentation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to standardize metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.